[(5-Bromothiophen-2-yl)methyl](3-methylbutan-2-yl)amine
Description
Properties
Molecular Formula |
C10H16BrNS |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-methylbutan-2-amine |
InChI |
InChI=1S/C10H16BrNS/c1-7(2)8(3)12-6-9-4-5-10(11)13-9/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
XGJLRLGBECGWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 3-methylbutan-2-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
(5-Bromothiophen-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: This compound has a similar structure but with a methyl group instead of a 3-methylbutan-2-yl group.
Tris[4-(5-bromothiophen-2-yl)phenyl]amine: This compound contains three thiophene rings and is used in similar research applications.
Uniqueness
(5-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Biological Activity
The compound (5-Bromothiophen-2-yl)methylamine , also known as N-[(5-bromothiophen-2-yl)methyl]-3-methylbutan-2-amine , is an organic molecule notable for its unique structural features, including a bromothiophene moiety and a branched alkyl amine group. This article aims to explore its biological activity, focusing on pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of (5-Bromothiophen-2-yl)methylamine is , with a molecular weight of approximately 262.21 g/mol. The compound's structure includes:
- A bromothiophene ring which enhances electronic properties.
- A 3-methylbutan-2-yl amine group that contributes to steric hindrance and solubility.
Antimicrobial Activity
Preliminary studies indicate that compounds containing bromothiophene rings, including (5-Bromothiophen-2-yl)methylamine, exhibit significant antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
Research suggests that this compound could have anticancer effects, potentially through the following mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Biological Targets : It is hypothesized that (5-Bromothiophen-2-yl)methylamine engages in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and stability.
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases.
Synthesis
The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves several steps:
- Formation of the Bromothiophene Ring : Utilizing bromination techniques to introduce the bromine atom at the 5-position.
- Alkylation Reaction : Reacting the bromothiophene derivative with 3-methylbutan-2-amine under controlled conditions to yield the final product.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | Bromothiophene ring with a different substitution pattern | Antimicrobial and anticancer |
| (5-Bromothiophen-2-yl)ethanamine | Ethyl group instead of butyl | Altered steric properties; potential for different biological interactions |
| (5-Bromothiophen-2-yl)-N-methylmethanamine | Methyl group on nitrogen | Changes electronic properties; potential for enhanced activity |
Case Studies and Research Findings
- Antimicrobial Study : A study demonstrated that compounds with bromothiophene moieties inhibited the growth of various bacterial strains, suggesting a promising avenue for developing new antibiotics.
- Anticancer Research : In vitro studies indicated that (5-Bromothiophen-2-yl)methylamine could induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
- Neuroprotection : Experimental models showed that this compound could protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
